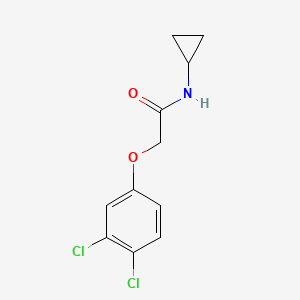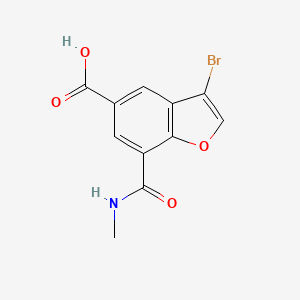![molecular formula C13H10BrN3O B14912071 6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and phenoxymethyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine typically involves the condensation of 5-bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . This method provides a systematic approach to obtaining the desired compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted imidazo[4,5-b]pyridines, while hydrolysis can produce phenolic or carboxylic derivatives.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for developing potential drug candidates, particularly as tyrosyl-tRNA synthetase inhibitors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antitumor properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a potential tyrosyl-tRNA synthetase inhibitor, it binds to the active site of the enzyme, preventing the synthesis of tyrosyl-tRNA and thereby inhibiting protein synthesis . The exact molecular pathways and targets may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar bicyclic structure and exhibit a broad spectrum of pharmacological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds are also heterocyclic and have significant biological activities, including antiviral and anticancer properties.
Uniqueness
6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the phenoxymethyl group allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and chemical synthesis.
Eigenschaften
Molekularformel |
C13H10BrN3O |
|---|---|
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10BrN3O/c14-9-6-11-13(15-7-9)17-12(16-11)8-18-10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16,17) |
InChI-Schlüssel |
GVSFRLHWAWMXNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14912002.png)

![(5AR,10bS)-2-phenyl-2,4,5a,10b-tetrahydro-1H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine](/img/structure/B14912014.png)


![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14912048.png)

![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)




